molecular formula C19H21N3O6S B3722164 N~1~-{2-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)AMINO]ETHYL}-3,4,5-TRIMETHOXYBENZAMIDE

N~1~-{2-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)AMINO]ETHYL}-3,4,5-TRIMETHOXYBENZAMIDE

Cat. No.: B3722164
M. Wt: 419.5 g/mol
InChI Key: HENMVSORDOFOGZ-UHFFFAOYSA-N
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Description

N~1~-{2-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)AMINO]ETHYL}-3,4,5-TRIMETHOXYBENZAMIDE is a complex organic compound that features a benzisothiazole moiety and a trimethoxybenzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-{2-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)AMINO]ETHYL}-3,4,5-TRIMETHOXYBENZAMIDE typically involves the coupling of a benzisothiazole derivative with a trimethoxybenzamide precursor. One common method involves the use of N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the formation of the amide bond . The reaction is usually carried out in an organic solvent such as dichloromethane or dimethylformamide under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N~1~-{2-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)AMINO]ETHYL}-3,4,5-TRIMETHOXYBENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The benzisothiazole moiety can be oxidized to form sulfone derivatives.

    Reduction: The nitro groups can be reduced to amines.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Halogenating agents and nucleophiles are often employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfone derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N~1~-{2-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)AMINO]ETHYL}-3,4,5-TRIMETHOXYBENZAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N1-{2-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)AMINO]ETHYL}-3,4,5-TRIMETHOXYBENZAMIDE involves its interaction with specific molecular targets. The benzisothiazole moiety can bind to certain enzymes, inhibiting their activity and thereby affecting various cellular pathways . This inhibition can lead to the suppression of cancer cell growth or modulation of other biological processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~1~-{2-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)AMINO]ETHYL}-3,4,5-TRIMETHOXYBENZAMIDE is unique due to its combination of a benzisothiazole moiety with a trimethoxybenzamide group, which imparts distinct chemical and biological properties. This combination allows for specific interactions with molecular targets that are not observed with other similar compounds.

Properties

IUPAC Name

N-[2-[(1,1-dioxo-1,2-benzothiazol-3-ylidene)amino]ethyl]-3,4,5-trimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O6S/c1-26-14-10-12(11-15(27-2)17(14)28-3)19(23)21-9-8-20-18-13-6-4-5-7-16(13)29(24,25)22-18/h4-7,10-11H,8-9H2,1-3H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HENMVSORDOFOGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NCCN=C2C3=CC=CC=C3S(=O)(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~1~-{2-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)AMINO]ETHYL}-3,4,5-TRIMETHOXYBENZAMIDE
Reactant of Route 2
Reactant of Route 2
N~1~-{2-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)AMINO]ETHYL}-3,4,5-TRIMETHOXYBENZAMIDE
Reactant of Route 3
Reactant of Route 3
N~1~-{2-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)AMINO]ETHYL}-3,4,5-TRIMETHOXYBENZAMIDE
Reactant of Route 4
Reactant of Route 4
N~1~-{2-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)AMINO]ETHYL}-3,4,5-TRIMETHOXYBENZAMIDE
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
N~1~-{2-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)AMINO]ETHYL}-3,4,5-TRIMETHOXYBENZAMIDE
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
N~1~-{2-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)AMINO]ETHYL}-3,4,5-TRIMETHOXYBENZAMIDE

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